Cas no 578747-33-8 (2-{4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide)

2-{4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
- 2-{4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
-
- インチ: 1S/C19H20ClN5OS/c1-11-8-12(2)17(13(3)9-11)22-16(26)10-27-19-24-23-18(25(19)21)14-6-4-5-7-15(14)20/h4-9H,10,21H2,1-3H3,(H,22,26)
- InChIKey: QLVHTEBSVPMJGC-UHFFFAOYSA-N
- ほほえんだ: C(NC1=C(C)C=C(C)C=C1C)(=O)CSC1N(N)C(C2=CC=CC=C2Cl)=NN=1
2-{4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2715-0450-30mg |
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
578747-33-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2715-0450-15mg |
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
578747-33-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2715-0450-20μmol |
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
578747-33-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2715-0450-20mg |
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
578747-33-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2715-0450-100mg |
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
578747-33-8 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2715-0450-5μmol |
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
578747-33-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2715-0450-25mg |
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
578747-33-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2715-0450-40mg |
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
578747-33-8 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2715-0450-10μmol |
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
578747-33-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2715-0450-4mg |
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
578747-33-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
2-{4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 関連文献
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
2-{4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamideに関する追加情報
Compound CAS No. 578747-33-8: 2-{4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
The compound with CAS No. 578747-33-8, known as 2-{4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of sulfonamides and features a complex structure that includes a triazole ring system and a substituted acetamide group. The presence of the 1,2,4-triazole ring suggests potential applications in areas such as agrochemicals and pharmaceuticals due to its known bioactivity.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and coupling reactions. The acetamide group is a common motif in pharmaceutical compounds due to its ability to enhance bioavailability and stability. The chlorophenyl substituent adds electronic diversity to the molecule, potentially influencing its reactivity and selectivity in biological systems. Recent studies have highlighted the importance of such heterocyclic compounds in modulating enzyme activity and receptor binding, making this compound a promising candidate for drug discovery.
In terms of applications, this compound has shown potential in the development of antifungal agents and insecticides. The triazole ring system is well-documented for its antifungal properties, particularly against pathogenic fungi such as *Aspergillus* and *Candida* species. Additionally, the chlorine substituent on the phenyl ring may enhance the molecule's lipophilicity, which is crucial for penetrating cellular membranes and exerting its biological effects.
Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and toxicity profiles of this compound more accurately. Molecular docking studies have revealed that the compound exhibits strong binding affinity to key enzymes involved in fungal pathogenesis, such as cytochrome P450 lanosterol demethylase (CYP51). This suggests that it could serve as a lead compound for developing novel antifungal therapies with improved efficacy and reduced resistance.
The structural complexity of this compound also makes it an attractive candidate for exploring bioisosteric replacements. By modifying specific functional groups within the molecule, researchers can potentially enhance its pharmacokinetic properties while maintaining or improving its biological activity. For instance, substituting the acetamide group with other amide derivatives could lead to compounds with superior solubility and metabolic stability.
In conclusion, CAS No. 578747-33-8 represents a cutting-edge molecule with diverse applications in both chemical synthesis and biological research. Its unique structure combines functional groups that are highly sought after in drug discovery programs. As ongoing research continues to uncover its full potential, this compound is poised to make significant contributions to the fields of agrochemicals and pharmaceuticals.
578747-33-8 (2-{4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide) 関連製品
- 2229085-46-3(2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine)
- 1805131-29-6(Ethyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate)
- 2228673-92-3(1-(2,5-difluoro-4-nitrophenyl)-2-methylpropan-2-amine)
- 2228830-59-7(2-(2,3-dihydro-1H-inden-4-yl)-2-methylpropanal)
- 723320-28-3(2-{4-5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-ylphenyl}-2-oxoethyl 3-iodobenzoate)
- 2680848-05-7(4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid)
- 2137606-15-4(2-(1,4-Dioxaspiro[4.5]decan-8-yl)butanoic acid)
- 1932065-77-4(L-Proline, 4-methyl-, ethyl ester, (4R)-)
- 9028-79-9(Galactose oxidase)
- 2097921-43-0(4,6-dimethyl-2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-3-yl)oxy]pyrimidine)